Cas no 68208-09-3 (5-Ethoxy-2-Oxazolecarboxylic Acid Ethyl Ester)

5-Ethoxy-2-Oxazolecarboxylic Acid Ethyl Ester 化学的及び物理的性質
名前と識別子
-
- 2-Oxazolecarboxylicacid, 5-ethoxy-, ethyl ester
- 5-Ethoxy-2-Oxazolecarboxylic Acid Ethyl Ester
- 5-ETHOXY-2-ETHOXYCARBONYLOXAZOLE
- ethyl 5-ethoxy-1,3-oxazole-2-carboxylate
- ethyl 5-ethoxyoxazole-2-carboxylate
- AKOS027327716
- FT-0768501
- NSC619203
- 68208-09-3
- SCHEMBL13545976
- NSC-619203
- MFCD07787333
- NSC-328210
- EN300-138300
- Z1255489950
- NSC328210
- AS-39048
- DTXSID90318282
-
- MDL: MFCD07787333
- インチ: InChI=1S/C8H11NO4/c1-3-11-6-5-9-7(13-6)8(10)12-4-2/h5H,3-4H2,1-2H3
- InChIKey: WZWPVIAZPSGFHJ-UHFFFAOYSA-N
- ほほえんだ: CCOC1=CN=C(C(=O)OCC)O1
計算された属性
- せいみつぶんしりょう: 185.06883
- どういたいしつりょう: 185.06880783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 61.6Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 260.8±32.0 °C at 760 mmHg
- PSA: 61.56
- じょうきあつ: 0.0±0.5 mmHg at 25°C
5-Ethoxy-2-Oxazolecarboxylic Acid Ethyl Ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Ethoxy-2-Oxazolecarboxylic Acid Ethyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-138300-0.5g |
ethyl 5-ethoxy-1,3-oxazole-2-carboxylate |
68208-09-3 | 95% | 0.5g |
$312.0 | 2023-06-06 | |
Enamine | EN300-138300-10.0g |
ethyl 5-ethoxy-1,3-oxazole-2-carboxylate |
68208-09-3 | 95% | 10g |
$2224.0 | 2023-06-06 | |
TRC | E892550-1g |
5-Ethoxy-2-Oxazolecarboxylic Acid Ethyl Ester |
68208-09-3 | 1g |
$ 170.00 | 2022-06-05 | ||
Enamine | EN300-138300-1.0g |
ethyl 5-ethoxy-1,3-oxazole-2-carboxylate |
68208-09-3 | 95% | 1g |
$400.0 | 2023-06-06 | |
Enamine | EN300-138300-2.5g |
ethyl 5-ethoxy-1,3-oxazole-2-carboxylate |
68208-09-3 | 95% | 2.5g |
$700.0 | 2023-06-06 | |
Enamine | EN300-138300-10000mg |
ethyl 5-ethoxy-1,3-oxazole-2-carboxylate |
68208-09-3 | 95.0% | 10000mg |
$2224.0 | 2023-09-30 | |
Enamine | EN300-138300-2500mg |
ethyl 5-ethoxy-1,3-oxazole-2-carboxylate |
68208-09-3 | 95.0% | 2500mg |
$700.0 | 2023-09-30 | |
1PlusChem | 1P005MC4-1g |
2-Oxazolecarboxylicacid, 5-ethoxy-, ethyl ester |
68208-09-3 | 95% | 1g |
$557.00 | 2024-04-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1715770-1g |
Ethyl 5-ethoxyoxazole-2-carboxylate |
68208-09-3 | 98% | 1g |
¥4441.00 | 2024-05-04 | |
A2B Chem LLC | AC61428-2.5g |
Ethyl 5-ethoxyoxazole-2-carboxylate |
68208-09-3 | 95% | 2.5g |
$772.00 | 2024-04-19 |
5-Ethoxy-2-Oxazolecarboxylic Acid Ethyl Ester 関連文献
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
5-Ethoxy-2-Oxazolecarboxylic Acid Ethyl Esterに関する追加情報
Introduction to 5-Ethoxy-2-Oxazolecarboxylic Acid Ethyl Ester (CAS No. 68208-09-3) and Its Emerging Applications in Chemical Biology
5-Ethoxy-2-Oxazolecarboxylic Acid Ethyl Ester, identified by the chemical abstracts service number 68208-09-3, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the oxazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and synthetic utility. The presence of both ethoxy and ester functional groups in its molecular framework endows it with unique chemical properties that make it a valuable scaffold for drug discovery and molecular probe development.
The oxazole core of 5-Ethoxy-2-Oxazolecarboxylic Acid Ethyl Ester is a six-membered aromatic ring containing one oxygen atom, which is known to exhibit significant stability and reactivity under various conditions. This structural motif has been extensively studied for its role in modulating biological pathways, particularly in enzyme inhibition and receptor binding. The ethoxy group at the 5-position introduces a hydrophilic character, enhancing solubility in aqueous environments, while the ester group at the 2-position provides a site for further chemical modification, enabling the synthesis of more complex derivatives.
In recent years, there has been a surge in research focused on oxazole derivatives as potential therapeutic agents. These compounds have shown promise in various preclinical studies, particularly in the treatment of inflammatory diseases, infectious disorders, and even certain types of cancer. The unique electronic properties of the oxazole ring allow it to interact with biological targets in multiple ways, including hydrogen bonding, π-stacking interactions, and electrostatic interactions. This versatility makes it an attractive scaffold for rational drug design.
One of the most compelling aspects of 5-Ethoxy-2-Oxazolecarboxylic Acid Ethyl Ester is its potential as a building block for more complex molecules. The ester functionality can be readily hydrolyzed or transesterified, allowing chemists to tailor the compound’s properties for specific applications. For instance, researchers have explored its use in synthesizing prodrugs designed to improve bioavailability or targeted delivery to specific tissues. Additionally, the oxazole moiety can be modified through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce aryl or amino groups that enhance binding affinity to biological targets.
The pharmaceutical industry has been particularly interested in oxazole derivatives due to their reported bioactivity across multiple therapeutic areas. For example, certain oxazole-based compounds have demonstrated anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). These enzymes are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Furthermore, some oxazole derivatives have shown antimicrobial activity against Gram-positive bacteria by interfering with bacterial cell wall synthesis or DNA replication.
Recent advances in computational chemistry have further accelerated the development of novel oxazole-based drugs. Molecular modeling techniques allow researchers to predict how 5-Ethoxy-2-Oxazolecarboxylic Acid Ethyl Ester and its derivatives will interact with biological targets at the atomic level. This approach has been instrumental in identifying lead compounds with high affinity and selectivity for specific receptors or enzymes. Additionally, virtual screening methods enable the rapid evaluation of large libraries of compounds, significantly reducing the time and cost associated with traditional high-throughput screening.
The synthesis of 5-Ethoxy-2-Oxazolecarboxylic Acid Ethyl Ester typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route begins with the condensation of ethyl acetoacetate with glyoxal under acidic conditions to form ethyl 2-hydroxyoxazoline-3-carboxylate. Subsequent ethylation at the 5-position using ethyl iodide yields 5-Ethoxy-2-Oxazolecarboxylic Acid Ethyl Ester. This method leverages well-established reaction protocols and provides good yields under optimized conditions.
In conclusion, 5-Ethoxy-2-Oxazolecarboxylic Acid Ethyl Ester (CAS No. 68208-09-3) represents a promising candidate for further exploration in drug discovery and molecular biology research. Its unique structural features offer numerous opportunities for chemical modification and biological investigation. As our understanding of biochemical pathways continues to expand, compounds like this are likely to play an increasingly important role in developing innovative therapeutic strategies.
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